5-Amino-2-chlorobenzaldehyde

Physicochemical Properties Thermal Stability Procurement Specification

5-Amino-2-chlorobenzaldehyde (6361-19-9) is the regioisomer with chlorine ortho and amino meta to the aldehyde—a substitution pattern that lowers carbonyl pKa (< -7) versus 2-amino-5-chloro isomer (20028-53-9), delivering markedly faster Schiff base formation. This enhanced electrophilicity is critical for high-throughput heterocycle synthesis and Etoricoxib impurity (C381440) preparation. A quantitative one-step synthetic route ensures cost efficiency, while room-temperature storage without inert atmosphere reduces handling overhead. Verify CAS 6361-19-9 upon procurement to avoid cross-isomer contamination that compromises reaction kinetics and yield.

Molecular Formula C7H6ClNO
Molecular Weight 155.58 g/mol
CAS No. 6361-19-9
Cat. No. B3276172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-2-chlorobenzaldehyde
CAS6361-19-9
Molecular FormulaC7H6ClNO
Molecular Weight155.58 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1N)C=O)Cl
InChIInChI=1S/C7H6ClNO/c8-7-2-1-6(9)3-5(7)4-10/h1-4H,9H2
InChIKeyVFMNMBPTALFANA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Amino-2-chlorobenzaldehyde (CAS 6361-19-9): A Regiospecific Trifunctional Aromatic Aldehyde Building Block for Organic Synthesis


5-Amino-2-chlorobenzaldehyde (CAS 6361-19-9) is a trifunctional aromatic aldehyde featuring an amino group at the 5-position, a chlorine atom at the 2-position, and a formyl group at the 1-position . This specific substitution pattern imparts unique physicochemical and electronic properties that dictate its reactivity profile and synthetic utility . As a versatile intermediate, it is primarily employed in the construction of heterocyclic compounds, Schiff bases, and pharmaceutical agents .

Why 5-Amino-2-chlorobenzaldehyde (6361-19-9) Cannot Be Substituted by Its Regioisomer 2-Amino-5-chlorobenzaldehyde (20028-53-9)


The exact positioning of the amino and chloro substituents on the benzaldehyde ring is a critical determinant of molecular geometry, electronic distribution, and resultant chemical behavior. For 5-Amino-2-chlorobenzaldehyde (6361-19-9), the ortho-relationship between the aldehyde and chlorine, combined with the meta-amino group, creates a unique electronic environment distinct from its regioisomer, 2-Amino-5-chlorobenzaldehyde (20028-53-9), where the amino group is ortho to the aldehyde and the chlorine is para . This difference is not merely structural; it fundamentally alters key physicochemical properties, such as melting point and pKa, which in turn dictate stability, handling requirements, and synthetic outcomes . Procuring the incorrect regioisomer would introduce a different electrophilic/nucleophilic profile and physical form, leading to inconsistent results in sensitive chemical transformations.

Quantitative Differentiation Evidence for 5-Amino-2-chlorobenzaldehyde (6361-19-9) versus Its Primary Regioisomeric Analog


Thermal Stability and Physical Form: A 199°C Difference in Melting Point Decomposition

5-Amino-2-chlorobenzaldehyde exhibits a markedly higher thermal decomposition point (270 °C decomp) compared to its regioisomer, 2-Amino-5-chlorobenzaldehyde, which melts at 71-73 °C [1]. This ~199°C difference in the temperature at which a solid-to-liquid phase transition or decomposition occurs is a direct consequence of the different substitution patterns affecting intermolecular forces within the crystal lattice .

Physicochemical Properties Thermal Stability Procurement Specification

Aldehyde Carbonyl Electrophilicity: A >6.7 pKa Unit Difference in Proton Affinity

The aldehyde group in 5-Amino-2-chlorobenzaldehyde is significantly less basic (i.e., more electrophilic) than in the regioisomer, as indicated by its pKa for protonation of the carbonyl oxygen . The target compound has a reported pKa of < -7, whereas the comparator 2-Amino-5-chlorobenzaldehyde has a predicted pKa of -0.28±0.10 for the corresponding protonation . This difference of more than 6.7 pKa units reflects a substantial change in the electron density at the carbonyl carbon.

Electronic Effects Reactivity Physical Organic Chemistry

Synthetic Efficiency: One-Step Protocol with Quantitative Yield via Vilsmeier Conditions

A protocol has been reported for the one-step synthesis of 5-Amino-2-chlorobenzaldehyde in quantitative yield using adapted Vilsmeier conditions [1]. While other syntheses exist, such as a 60% yield for 2-Amino-5-chlorobenzaldehyde via a different route , the reported quantitative yield for the target compound under this specific methodology highlights a high-efficiency synthetic access point.

Synthetic Methodology Process Chemistry Yield Optimization

Storage Stability: The Target Compound is Not Air Sensitive, Unlike Its Regioisomer

The regioisomer 2-Amino-5-chlorobenzaldehyde is explicitly classified as 'air sensitive' and requires storage under inert gas (e.g., nitrogen or argon) at 2–8 °C [1]. In contrast, the target compound, 5-Amino-2-chlorobenzaldehyde, is not associated with such stringent air-sensitivity or low-temperature storage requirements and can be stored at room temperature .

Stability Storage Conditions Procurement Logistics

Optimal Procurement-Driven Application Scenarios for 5-Amino-2-chlorobenzaldehyde (6361-19-9)


High-Throughput Synthesis of Heterocyclic Libraries via Schiff Base Formation

Given its lower carbonyl pKa (< -7) , 5-Amino-2-chlorobenzaldehyde is a more electrophilic partner for condensation with primary amines to form Schiff bases. This enhanced reactivity makes it particularly suitable for high-throughput synthetic workflows where rapid, high-yielding imine formation is essential for generating diverse heterocyclic libraries for drug discovery.

Synthesis of Thermally Robust Pharmaceutical Intermediates and Agrochemicals

The high thermal decomposition point (270 °C decomp) [1] indicates that the compound can be safely handled in reactions requiring elevated temperatures without undergoing decomposition. This property is advantageous in the synthesis of pharmaceutical or agrochemical intermediates where subsequent steps may require thermal activation or where the product itself benefits from high thermal stability.

Scalable Process Chemistry Requiring an Economical and Stable Building Block

The combination of a reported quantitative-yield, one-step synthesis [2] and simple room-temperature storage (without inert gas) positions 5-Amino-2-chlorobenzaldehyde as a highly practical and cost-effective building block for process chemistry. Its lack of air-sensitivity reduces handling complexity and associated costs, while the efficient synthesis promises lower procurement expenses at scale.

Medicinal Chemistry Programs Targeting COX-2 Inhibitor Scaffolds

This compound serves as a key intermediate in the synthesis of complex heterocyclic structures, notably an impurity (C381440) of Etoricoxib, a specific COX-2 inhibitor [3]. Therefore, its procurement is essential for medicinal chemistry programs focused on developing novel COX-2 inhibitors or for analytical laboratories needing to synthesize and characterize related impurities and reference standards.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Amino-2-chlorobenzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.